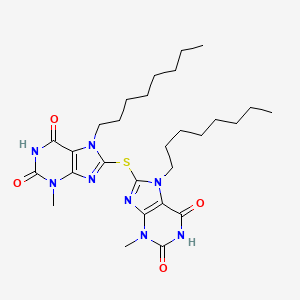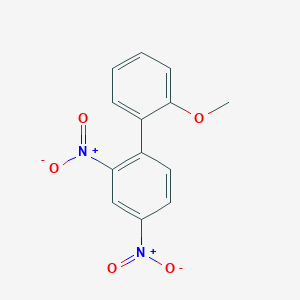
8,8'-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a thiobis linkage and multiple functional groups, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo alkylation, thiolation, and other functional group transformations. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” can undergo various chemical reactions, including:
Oxidation: The thiobis linkage and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of “8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8’-Thiobis(3-methyl-1H-purine-2,6(3H,7H)-dione): Lacks the octyl group, which may affect its solubility and biological activity.
8,8’-Thiobis(7-octyl-1H-purine-2,6(3H,7H)-dione): Lacks the methyl group, which may influence its reactivity and interaction with molecular targets.
Uniqueness
“8,8’-Thiobis(3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione)” is unique due to its specific combination of functional groups and structural features. The presence of both methyl and octyl groups, along with the thiobis linkage, contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H42N8O4S |
|---|---|
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
3-methyl-8-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C28H42N8O4S/c1-5-7-9-11-13-15-17-35-19-21(33(3)25(39)31-23(19)37)29-27(35)41-28-30-22-20(24(38)32-26(40)34(22)4)36(28)18-16-14-12-10-8-6-2/h5-18H2,1-4H3,(H,31,37,39)(H,32,38,40) |
InChI-Schlüssel |
HYGOEPRMVNZUFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)


acetate](/img/structure/B12002765.png)

![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
